5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine

Medicinal Chemistry Pharmacophore Design Solubility Optimization

5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine (CAS 1155134-93-2) is a synthetic small-molecule building block comprising an isoquinoline core substituted with a 4-methylpiperazine group at the 5-position and a primary amine at the 8-position. With a molecular formula of C14H18N4, a molecular weight of 242.32 g/mol, and a predicted logP of 1.696, it occupies a moderate lipophilicity range that differs from both its more lipophilic de-amino analog and its more polar piperazine-unsubstituted scaffold precursors.

Molecular Formula C14H18N4
Molecular Weight 242.32 g/mol
CAS No. 1155134-93-2
Cat. No. B1418454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine
CAS1155134-93-2
Molecular FormulaC14H18N4
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C3C=CN=CC3=C(C=C2)N
InChIInChI=1S/C14H18N4/c1-17-6-8-18(9-7-17)14-3-2-13(15)12-10-16-5-4-11(12)14/h2-5,10H,6-9,15H2,1H3
InChIKeyJSBMCQFQUJNWLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine (CAS 1155134-93-2): A Dual-Function Isoquinoline Building Block


5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine (CAS 1155134-93-2) is a synthetic small-molecule building block comprising an isoquinoline core substituted with a 4-methylpiperazine group at the 5-position and a primary amine at the 8-position . With a molecular formula of C14H18N4, a molecular weight of 242.32 g/mol, and a predicted logP of 1.696, it occupies a moderate lipophilicity range that differs from both its more lipophilic de-amino analog and its more polar piperazine-unsubstituted scaffold precursors [1]. This compound is available from multiple vendors at purities of ≥95% (up to 97%) and is classified as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications .

Why 5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine Cannot Be Substituted by Generic Isoquinoline Analogs


Substituting 5-(4-methylpiperazin-1-yl)isoquinolin-8-amine with a generic isoquinoline analog (e.g., unsubstituted 8-aminoisoquinoline or a 5-piperidinyl variant) can fundamentally alter three critical molecular properties: hydrogen-bonding capacity, basicity, and lipophilicity. The 8-amino group provides a hydrogen-bond donor (HBD) not present in 5-(4-methylpiperazin-1-yl)isoquinoline (CAS 1367739-35-2), while the N-methylpiperazine substitution at position 5 introduces an additional ionizable tertiary amine with pKa ~7–8 that is absent in 5-(piperidin-1-yl)isoquinolin-8-amine (CAS 923211-75-0) [1]. These differences directly impact aqueous solubility, membrane permeability, and target-binding pharmacophore compatibility, as demonstrated by the distinct logP values across the series . Generic substitution therefore risks loss of potency, altered selectivity, or synthetic incompatibility in multi-step medicinal chemistry workflows.

Quantitative Differentiation Evidence for 5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine vs. Closest Analogs


Hydrogen-Bond Donor Capacity: 5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine vs. 5-(4-Methylpiperazin-1-yl)isoquinoline

5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine possesses one hydrogen-bond donor (HBD) from the primary amine at position 8, whereas the de-amino analog 5-(4-methylpiperazin-1-yl)isoquinoline (CAS 1367739-35-2) has zero HBDs . This difference is critical for target engagement: in the isoquinoline scaffold series evaluated as ATP-utilizing enzyme inhibitors, the 8-amino substituent provides a key interaction with the kinase hinge region, as evidenced by the structure–activity relationships documented for related quinoline/isoquinoline inhibitors in patent literature [1].

Medicinal Chemistry Pharmacophore Design Solubility Optimization

Ionizable Amine Capacity: N-Methylpiperazine vs. Piperidine Substituent

The target compound contains an N-methylpiperazine ring at position 5, providing two ionizable nitrogen centers (pKa ~7–8 for piperazine N-H+ and pKa ~7–9 for the tertiary N-methyl amine), in contrast to the single basic nitrogen in the piperidine analog 5-(piperidin-1-yl)isoquinolin-8-amine (CAS 923211-75-0) . This additional basic center can enhance aqueous solubility at physiological pH and provide an extra interaction point for target proteins. A bioisosteric screening study of 5-HT6 receptor ligands identified a compound with a 5-(4-methylpiperazin-1-yl)phenyl substituent showing a Ki of 128 nM, highlighting the privileged nature of the methylpiperazine moiety in GPCR ligand design [1].

pKa Tuning Ligand Efficiency CNS Drug Design

Lipophilicity Difference: Target Compound vs. Parent 8-Aminoisoquinoline Scaffold

The experimentally measured logP (hydrophobicity) of 5-(4-methylpiperazin-1-yl)isoquinolin-8-amine is 1.696 [1]. In contrast, the parent scaffold 8-aminoisoquinoline (CAS 23687-27-6) has a calculated logP of approximately 0.85–1.1, depending on the prediction method used . This ~0.6–0.8 log unit increase reflects the contribution of the 5-(4-methylpiperazinyl) substituent, which adds both hydrophobic surface area and polar (ionizable) character, placing the compound in a more favorable logP range (1–3) for oral bioavailability according to Lipinski guidelines [2].

logP Optimization ADME Prediction Fragment-Based Drug Design

Supplier-Documented Purity and Availability: Cross-Vendor Comparison

5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine is offered by multiple independent vendors with verified purity specifications: Enamine (95%), CymitQuimica/Fluorochem (97%), MolCore (≥97%), and Leyan (97%) . In comparison, the closest analog 5-(piperidin-1-yl)isoquinolin-8-amine is typically supplied at 95% purity (AKSci, Leyan), and the de-amino analog 5-(4-methylpiperazin-1-yl)isoquinoline is listed with limited purity documentation . The target compound's broader multi-vendor availability at ≥95–97% purity reduces single-source supply risk and provides procurement flexibility for both pilot-scale and larger medicinal chemistry campaigns.

Chemical Procurement QC Standards Supply Chain Reliability

Scaffold Privilege: Isoquinoline-8-amine Series in Kinase and Topoisomerase Inhibition

The 5-substituted isoquinolin-8-amine scaffold has demonstrated relevance in ATP-competitive kinase inhibition and topoisomerase I/II inhibition. While no direct bioactivity data for 5-(4-methylpiperazin-1-yl)isoquinolin-8-amine has been published, closely related 3-heteroarylisoquinolinamines with piperazine substituents exhibited topoisomerase I inhibitory activity with greater cytotoxicity in HCT-15 colorectal adenocarcinoma cells than camptothecin, etoposide, and doxorubicin [1]. Piperazine-substituted derivative 5b in that series showed potent topo I and moderate topo II activity via DNA intercalation [1]. Separately, isoquinoline- and quinoline-based compounds with 4-methylpiperazine substituents have been claimed as inhibitors of MAPKAP kinase-2, Aurora kinase, and other ATP-utilizing enzymes in patent US7452887 [2].

Kinase Inhibition Topoisomerase Cancer Research

Recommended Application Scenarios for Procuring 5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine


Kinase Inhibitor Fragment Growth and Lead Optimization

Based on the scaffold's appearance in ATP-utilizing enzyme inhibitor patents and the demonstrated kinase hinge-binding capacity of the 8-aminoisoquinoline motif, this building block is suitable for fragment-based or structure-based kinase inhibitor programs. The dual-basicity N-methylpiperazine at position 5 offers a tunable solubility handle and potential ribose-pocket or solvent-exposed region interactions that are not available with simpler piperidine-substituted analogs [1]. Researchers can use the 8-amino group as a synthetic anchor for amide, sulfonamide, or urea coupling to generate focused libraries targeting MAPKAP-K2, Aurora kinase, or ROCK isoforms [1].

GPCR Ligand Library Synthesis (5-HT6R and Related Serotonin Receptors)

The 4-methylpiperazine moiety is a well-validated pharmacophore in serotonin receptor ligands, as evidenced by a 5-HT6R ligand with Ki = 128 nM identified via bioisosteric screening of commercial databases [2]. 5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine provides both the methylpiperazine recognition element and an 8-amino derivatization handle, enabling rapid parallel synthesis of substituted amide, urea, or sulfonamide libraries for 5-HT receptor subtype profiling. The measured logP of 1.696 places it within the optimal CNS drug space (logP 1–3), making it preferable over more hydrophilic unsubstituted isoquinoline precursors [3].

DNA-Targeted Anticancer Agent Design (Topoisomerase Inhibition)

Piperazine-substituted isoquinolinamines have demonstrated dual topoisomerase I/II inhibition with DNA intercalation properties, showing greater cytotoxicity in colorectal cancer cells than clinical topoisomerase poisons [4]. The target compound's planar isoquinoline core (suited for DNA intercalation) combined with the solubilizing methylpiperazine side chain makes it a strategic intermediate for synthesizing novel topoisomerase inhibitors. The 8-amino group allows for introduction of DNA-affinity motifs (e.g., acridine-like substituents) or pharmacokinetic optimization handles [4].

Multi-Step Parallel Synthesis and Library Production

With multi-vendor availability at ≥95–97% purity (Enamine, CymitQuimica, MolCore, Leyan) and competitive pricing, this building block is suited for medium-to-large-scale parallel synthesis workflows . The dual functional groups (8-NH2 as a nucleophile; the isoquinoline nitrogen as a potential metal-coordinating or alkylation site) support orthogonal synthetic strategies, including amide bond formation, Buchwald–Hartwig coupling, and reductive amination, without requiring protecting group manipulation on the methylpiperazine . This reduces step count and improves overall yield in library production compared to less-functionalized analogs that require additional synthetic elaboration.

Quote Request

Request a Quote for 5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.